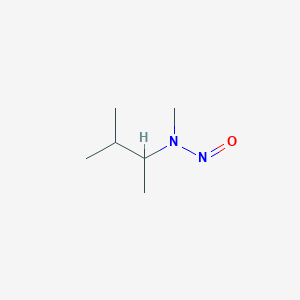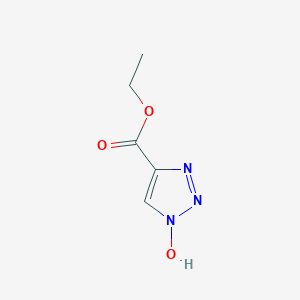
Ferric stearate
Descripción general
Descripción
Ferric stearate, also known as iron(III) stearate or iron(III) octadecanoate, is a metal-organic compound formed by the reaction of iron and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₅₄H₁₀₅FeO₆, and it typically appears as an orange-red powder .
Mecanismo De Acción
Target of Action
Ferric stearate, also known as Iron (III) stearate, is a metal-organic compound and a salt of iron and stearic acid with the chemical formula C54H105FeO6 . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid It is used as a catalyst in organic synthesis, a reagent in analytical chemistry, and a stabilizer in biochemistry .
Mode of Action
It is known to act as a catalyst in organic synthesis . As a catalyst, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy, thus increasing the rate of the reaction.
Biochemical Pathways
It is known that this compound is used as a stabilizer in biochemistry , suggesting that it may interact with biochemical pathways to maintain stability under various conditions.
Pharmacokinetics
It is known that this compound is insoluble in water but soluble in hot ethanol, toluene, chloroform, acetone, benzene, and turpentine . This suggests that its bioavailability may be influenced by these solvents.
Result of Action
It is known to be used as a catalyst in organic synthesis , suggesting that it may facilitate chemical reactions at the molecular level. As a stabilizer in biochemistry , it may also help maintain the stability of biochemical systems at the cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the presence and concentration of these solvents in the environment can affect its action . Furthermore, as a metallic soap, its stability may be influenced by factors such as pH and temperature.
Análisis Bioquímico
Biochemical Properties
Ferric stearate plays a significant role in biochemical reactions, particularly in the stabilization of polymers and as a pro-oxidant. It interacts with various biomolecules, including enzymes and proteins. For instance, this compound has been shown to interact with phenolic antioxidants like Irganox 1010, affecting their stabilization efficiency during thermal oxidation of polyethylene . The nature of these interactions involves the reduction of the stabilization efficiency of the antioxidant, leading to accelerated oxidative degradation of the polymer.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In polyethylene films, this compound accelerates the initiation of degradation by generating additional alkyl macroradicals and catalyzing the decomposition of alkyl hydroperoxides . This results in changes in cell function, particularly in the context of oxidative stress and degradation processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It promotes the oxidative degradation of polyethylene by generating hydrogen radicals that participate in the coupling reaction of primary alkyl macroradicals, leading to molecular weight reduction . Additionally, this compound induces the production of secondary alkyl macroradicals, which accelerates the transition to the oxidative degradation stage. These interactions highlight the compound’s role in catalyzing degradation processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can reduce the stabilization efficiency of phenolic antioxidants in both melt and solid states of polyethylene . Over time, this leads to accelerated thermal oxidation and degradation of the polymer. The stability and degradation of this compound itself also play a role in its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound in animal models are limited, general research on iron compounds indicates that varying dosages can lead to different outcomes. For instance, high doses of iron compounds can result in toxic or adverse effects, including oxidative stress and damage to cellular structures . It is essential to consider dosage thresholds to avoid potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to iron regulation and oxidative stress. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The compound’s role in generating radicals and catalyzing degradation processes highlights its impact on metabolic pathways associated with oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in organic solvents and insolubility in water influence its localization and accumulation in specific cellular compartments . These properties affect how this compound is distributed within the cell and its overall bioavailability.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It tends to accumulate in specific compartments, such as lysosomes, mitochondria, and the endoplasmic reticulum . These localizations can affect its activity and function, particularly in processes related to oxidative stress and degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferric stearate can be synthesized through several methods:
Reaction with Iron Oxide: Stearic acid is reacted with iron oxide under controlled conditions to produce this compound.
Reaction with Iron Chloride: Stearic acid is treated with iron chloride in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane).
Industrial Production Methods: In industrial settings, this compound is often produced by reacting stearic acid with iron salts under specific temperature and pressure conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or toluene to facilitate the process .
Análisis De Reacciones Químicas
Ferric stearate undergoes various chemical reactions, including:
Oxidation: this compound can promote the oxidative degradation of polymers such as polyethylene.
Reduction: In certain conditions, this compound can be reduced to iron(II) stearate, although this is less common.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or other oxidizing agents under elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or hydrazine.
Substitution: Involves the use of various ligands and solvents to facilitate the exchange of stearate groups.
Major Products Formed:
Oxidation: Degraded polymer fragments.
Reduction: Iron(II) stearate.
Substitution: New metal-organic compounds with different ligands.
Aplicaciones Científicas De Investigación
Ferric stearate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Ferric stearate is unique among metal stearates due to its specific properties and applications. Similar compounds include:
Zinc Stearate: Used primarily as a lubricant and release agent in the rubber and plastics industries.
Calcium Stearate: Commonly used as a stabilizer in the production of plastics and as a waterproofing agent in construction materials.
Magnesium Stearate: Widely used as a lubricant in pharmaceutical tablet manufacturing.
This compound stands out due to its catalytic properties and its role in promoting oxidative degradation, which is not as prominent in other metal stearates .
Propiedades
IUPAC Name |
iron(3+);octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H36O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQSLVIGPHXVAK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890507 | |
| Record name | Octadecanoic acid, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
906.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-36-2, 5136-76-5 | |
| Record name | Iron tristearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, iron salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005136765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, iron salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron tristearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Q7454COW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ferric stearate function as a prodegradant in polyethylene (PE) films?
A1: this compound [, , ] acts as a photoinitiator, absorbing UV radiation and generating reactive species. These species attack the PE chains, initiating oxidative degradation. This process leads to chain scission, reducing molecular weight and ultimately causing the fragmentation of the plastic. []
Q2: Does the presence of this compound impact the initial stages of PE photo-oxidative degradation?
A2: Yes, research indicates that this compound significantly influences the early stages of photo-oxidative degradation in PE. [] Density functional theory (DFT) calculations suggest that the C-H bonds within the this compound ligand are more susceptible to dissociation than those in the PE matrix. This dissociation generates hydrogen radicals, which then react with primary alkyl macroradicals in PE, accelerating molecular weight reduction.
Q3: What is the molecular formula and weight of this compound?
A3: this compound is represented by the formula Fe(C₁₈H₃₅O₂)₃. Its molecular weight is approximately 906.47 g/mol. [, ]
Q4: What spectroscopic techniques are useful for characterizing this compound?
A4: Several techniques are employed, including:* Infrared Spectroscopy (IR): Identifies functional groups like carboxylates (COO-) present in the compound. [, ]* Diffuse Reflectance Spectroscopy (DRS): Provides insights into the compound's light absorption properties, crucial for its photocatalytic applications. [, ]* Scanning Electron Microscopy (SEM): Reveals surface morphology and particle size information. [, ]* X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of elements in the compound. [, ]
Q5: How does the length of the alkyl chain in this compound derivatives influence its effectiveness as a prodegradant?
A6: Studies using ferric carboxylates with varying alkyl chain lengths (caprate, laurate, myristate, palmitate) show that shorter chains enhance photodegradation. [, ] This suggests that the mobility of alkyl radicals generated during degradation plays a key role in the process.
Q6: What is the role of this compound in photocatalytic applications?
A7: this compound can act as a photocatalyst or a co-catalyst in conjunction with other materials like TiO₂. [, ] Upon light irradiation, it generates reactive oxygen species that can degrade organic pollutants like methylene blue.
Q7: How is DFT used in understanding the degradation mechanism of PE with this compound?
A8: DFT calculations provide insights into the bond dissociation energies and reaction pathways involved in the degradation process. [] This allows researchers to understand which bonds are preferentially broken and how radicals are formed and propagate, ultimately leading to PE breakdown.
Q8: How does the type of metal ion in metal stearate complexes affect their pro-oxidative activity in polystyrene degradation?
A9: Studies comparing cobalt, cupric, and this compound demonstrate that the type of metal ion influences degradation rates. [, ] Cobalt stearate exhibited the highest activity, followed by cupric and then this compound, suggesting a relationship between the metal's redox potential and its catalytic activity in polystyrene oxidation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)









